CDK2 Inhibitory Potency: Pyrazolo[1,5-a]pyrimidine Derivative (BS-194) vs. Clinical Candidate Roscovitine
The pyrazolo[1,5-a]pyrimidine-derived compound 4k (BS-194) demonstrates superior CDK2 inhibitory potency (IC50 = 3 nM) compared to the clinical CDK inhibitor roscovitine (IC50 = 240 nM), representing an 80-fold improvement in target engagement [1]. Additionally, BS-194 exhibits a distinct selectivity profile across CDK family members with IC50 values of 30 nM (CDK1), 30 nM (CDK5), 250 nM (CDK7), and 90 nM (CDK9), whereas roscovitine shows broader, less differentiated CDK inhibition [1][2].
| Evidence Dimension | CDK2 inhibitory potency |
|---|---|
| Target Compound Data | BS-194 (pyrazolo[1,5-a]pyrimidine derivative): IC50 = 3 nM |
| Comparator Or Baseline | Roscovitine (clinical CDK inhibitor): IC50 = 240 nM |
| Quantified Difference | 80-fold improvement in potency |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
This potency differential establishes pyrazolo[1,5-a]pyrimidin-7-amine as a privileged starting point for developing next-generation CDK inhibitors with enhanced target engagement and reduced dosing requirements.
- [1] Heathcote, D. A., Patel, H., Kroll, S. H., Hazel, P., Periyasamy, M., Alikian, M., ... & Ali, S. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry, 53(24), 8508-8522. View Source
- [2] Elbakry, O. M., Harras, M. F., Elsebaei, M. M., Mehany, A. B. M., & El-Sehrawi, H. M. A. (2025). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry, 49, 17601-17615. View Source
